molecular formula C18H17ClFNOS B1325593 3-chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone CAS No. 898782-87-1

3-chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1325593
CAS No.: 898782-87-1
M. Wt: 349.9 g/mol
InChI Key: GXBCOVJBDSQUHA-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-4’-thiomorpholinomethylbenzophenone is an organic compound that features a benzophenone core substituted with chloro, fluoro, and thiomorpholinomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-4’-thiomorpholinomethylbenzophenone typically involves multi-step organic reactions. One common approach is to start with the benzophenone core and introduce the chloro and fluoro substituents through halogenation reactions. The thiomorpholinomethyl group can be introduced via nucleophilic substitution reactions using thiomorpholine and appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-4’-thiomorpholinomethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-Chloro-4-fluoro-4’-thiomorpholinomethylbenzophenone has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-4’-thiomorpholinomethylbenzophenone involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can participate in halogen bonding, while the thiomorpholinomethyl group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: A related compound with similar halogen substituents but lacking the benzophenone core.

    4-Fluorobenzoic acid: Another compound with a fluoro substituent on a benzene ring, but with a carboxylic acid group instead of a thiomorpholinomethyl group.

Uniqueness

3-Chloro-4-fluoro-4’-thiomorpholinomethylbenz

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-16-11-15(5-6-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBCOVJBDSQUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642925
Record name (3-Chloro-4-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-87-1
Record name Methanone, (3-chloro-4-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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